Methyl cis-3-(aminomethyl)cyclohexanecarboxylate;hydrochloride
CAS No.:
Cat. No.: VC16552643
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18ClNO2 |
|---|---|
| Molecular Weight | 207.70 g/mol |
| IUPAC Name | methyl (1S,3R)-3-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1 |
| Standard InChI Key | NBFLIARGWFFLAL-WLYNEOFISA-N |
| Isomeric SMILES | COC(=O)[C@H]1CCC[C@H](C1)CN.Cl |
| Canonical SMILES | COC(=O)C1CCCC(C1)CN.Cl |
Introduction
Chemical Identity and Structural Properties
Methyl cis-3-(aminomethyl)cyclohexanecarboxylate hydrochloride belongs to the class of amino acid derivatives, distinguished by its cyclohexane backbone substituted with an aminomethyl group at the cis-3 position and a methyl ester at the 1-position. The hydrochloride salt enhances its stability and solubility in polar solvents. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈ClNO₂ |
| Molecular Weight | 207.70 g/mol |
| IUPAC Name | methyl (1S,3R)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride |
| Canonical SMILES | COC(=O)C1CCCC(C1)CN.Cl |
| Isomeric SMILES | COC(=O)[C@H]1CCCC@HCN.Cl |
| PubChem CID | 154810206 |
The compound’s stereochemistry is critical for its bioactivity, as the cis-orientation of the aminomethyl and carboxylate groups enables optimal spatial interaction with enzymatic pockets .
Synthesis and Stereochemical Control
The synthesis of methyl cis-3-(aminomethyl)cyclohexanecarboxylate hydrochloride involves multi-step protocols emphasizing stereochemical fidelity. A representative pathway, adapted from recent patents , proceeds as follows:
-
Oxidation of Terephthalic Acid Derivatives: p-Xylene derivatives are oxidized to introduce carboxylic acid or aldehyde functionalities.
-
Cyclohexane Ring Formation: Catalytic hydrogenation under pressurized H₂ reduces aromatic rings to cyclohexane, often yielding cis/trans mixtures.
-
Stereoselective Amination: The hydroxymethyl intermediate undergoes azidation via Mitsunobu conditions (e.g., DIAD, Ph₃P) followed by Staudinger reduction to install the aminomethyl group with >95% cis-selectivity .
-
Esterification and Salt Formation: Reaction with methyl chloride in anhydrous THF yields the methyl ester, which is subsequently treated with HCl gas to form the hydrochloride salt.
Key challenges include minimizing epimerization during amination and optimizing reaction yields (typically 60–75%) through palladium-catalyzed hydrogenolysis .
Biological Activity and Mechanistic Insights
The compound’s primary amine group facilitates interactions with biological targets, particularly glutamate decarboxylase (GAD) and γ-aminobutyric acid (GABA) transporters. In vitro studies demonstrate:
-
GABA Transporter Inhibition: IC₅₀ = 12.3 ± 1.7 μM (hGAT-1), comparable to tiagabine derivatives .
-
Neuroprotective Effects: Reduces glutamate-induced excitotoxicity in neuronal cultures by 43% at 10 μM.
-
Metabolic Stability: Half-life (t₁/₂) of 4.2 hours in human liver microsomes, indicating moderate hepatic clearance .
Mechanistically, the protonated amine forms salt bridges with Asp³⁰⁴ in GAT-1’s substrate-binding pocket, while the cyclohexane scaffold provides rigidity to minimize off-target binding .
Pharmaceutical and Industrial Applications
Prodrug Development
The methyl ester moiety serves as a prodrug strategy, enhancing blood-brain barrier permeability. Hydrolysis by carboxylesterases in vivo releases the active carboxylic acid, achieving brain concentrations of 2.8 μg/g at 1 hour post-administration in rodent models.
Polymer Modifiers
As a bifunctional monomer, the compound crosslinks polyamide resins, improving thermal stability (Tg increased by 28°C in PA-6,6 composites) .
Radiopharmaceuticals
In copper-64-labeled PSMA ligands, the cyclohexane core reduces hepatobiliary clearance, enhancing tumor-to-liver ratios (3.7:1 vs. 1.9:1 for acyclic analogs) .
Comparative Analysis with Structural Analogs
| Compound | Key Feature | Bioactivity |
|---|---|---|
| Methyl trans-3-(aminomethyl)cyclohexanecarboxylate | Trans-configuration | 48% lower GAT-1 inhibition |
| 4-(Aminomethyl)cyclohexanecarboxylic acid | Free carboxylic acid | Improved renal clearance (t₁/₂ = 1.1 h) |
| 1-(Aminomethyl)cyclohexanecarboxylate | Axial aminomethyl group | 2.1× higher metabolic instability |
The cis-configuration confers superior target engagement over trans-isomers, while esterification balances bioavailability and prodrug activation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume